Atenolol hydrochloride

Übersicht

Beschreibung

Atenolol Hydrochloride is a selective ß1 receptor antagonist.

Wissenschaftliche Forschungsanwendungen

Approved Medical Uses

Atenolol is primarily employed in the treatment of the following conditions:

- Hypertension (High Blood Pressure) : Atenolol effectively lowers blood pressure, reducing the risk of strokes and heart attacks. It achieves this by blocking beta-1 receptors in the heart, leading to decreased heart rate and myocardial contractility .

- Angina Pectoris : It is used to alleviate chest pain associated with coronary artery disease by reducing myocardial oxygen demand .

- Acute Myocardial Infarction : Atenolol is administered post-myocardial infarction to improve survival rates .

Table 1: FDA-Approved Indications of Atenolol

| Condition | Description |

|---|---|

| Hypertension | Lowers blood pressure, preventing cardiovascular events. |

| Angina Pectoris | Reduces chest pain by lowering heart workload. |

| Acute Myocardial Infarction | Improves survival rates after heart attacks. |

Off-Label Uses

In addition to its approved uses, atenolol has several off-label applications:

- Arrhythmias : Atenolol is used to manage various types of irregular heartbeats, particularly in patients with atrial fibrillation .

- Migraine Prophylaxis : It is recommended for preventing migraines, as supported by guidelines from the American Academy of Neurology .

- Thyrotoxicosis : Atenolol can be utilized to manage symptoms associated with hyperthyroidism .

- Infantile Hemangiomas : It serves as an alternative treatment for these benign tumors in infants .

Case Study 1: Atenolol Overdose Management

A notable case involved a 50-year-old male who ingested a massive dose of atenolol (1 g) resulting in hypotension and metabolic acidosis. The patient was treated with intravenous calcium chloride, which successfully stabilized his blood pressure after initial resuscitation measures failed . This case highlights the importance of understanding atenolol's pharmacodynamics in overdose situations.

Case Study 2: Sinus Node Dysfunction

Another case reported a 65-year-old male experiencing near-syncopal spells attributed to atenolol-induced sinus node dysfunction while being treated for hypertension. Adjustments in medication led to symptom resolution, illustrating the need for careful monitoring of patients on beta-blockers .

Pharmacokinetics

Understanding the pharmacokinetics of atenolol is crucial for its effective application:

- Absorption : Approximately 50% bioavailability when taken orally; peak levels occur within 2 to 4 hours.

- Distribution : Limited brain penetration due to low lipid solubility; approximately 10% plasma protein binding.

- Metabolism and Elimination : Minimal hepatic metabolism; primarily excreted via renal pathways with an elimination half-life of about 6 to 7 hours .

Analyse Chemischer Reaktionen

Alkylation of p-Hydroxyphenylacetamide

The industrial synthesis involves reacting (R)-epichlorohydrin with p-hydroxyphenylacetamide under alkaline conditions . Key parameters include:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | Alkali (e.g., NaOH) |

| Reaction Time | 4–6 hours |

| Conversion Rate | >95% |

| Yield of Intermediate | >85% |

The intermediate (S)-4-[(2-epoxyethyl)methoxy]phenylacetamide undergoes aminolysis with dimethylamine, followed by recrystallization in methanol/ethanol .

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves enantiopure (S)-atenolol :

-

Enzyme : Candida antarctica Lipase B.

-

Substrate : Racemic chlorohydrin intermediate.

-

Result : 99% enantiomeric excess (ee) for (S)-atenolol.

Environmental Degradation Reactions

Atenolol undergoes transformation in water treatment systems, particularly under chlorine/UV advanced oxidation :

Chlorine/UV-Induced Photolysis

-

Primary Pathway : N–Cl bond cleavage generates aminyl radicals.

-

Rate Constant : .

-

Products :

-

Primary Amines : Ammonia (major product).

-

Secondary/Tertiary Amines : Formed via radical rearrangements (1,2-hydrogen shift, β-scission).

-

Mechanistic Pathways

| Radical Process | Product Type |

|---|---|

| 1,2-Hydrogen Shift | Secondary amines |

| β-Scission | Aliphatic fragments |

| 1,2-Alkyl Shift* | Tertiary amines |

*Newly identified mechanism in this study .

Stability and Reactivity in Solution

Atenolol hydrochloride’s stability is influenced by pH and temperature:

| Condition | Observation | Source |

|---|---|---|

| Aqueous Solution (pH 7) | Stable for 24 hours at 25°C | |

| Acidic Media (pH < 3) | Hydrolysis of amide bond | |

| Alkaline Media (pH > 9) | Epoxide ring opening |

Structural Reactivity

The compound’s reactivity is governed by:

Eigenschaften

CAS-Nummer |

51706-40-2 |

|---|---|

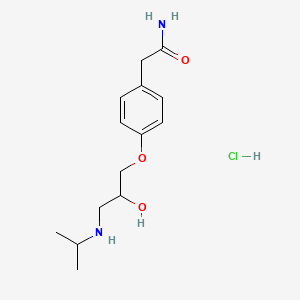

Molekularformel |

C14H23ClN2O3 |

Molekulargewicht |

302.8 g/mol |

IUPAC-Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C14H22N2O3.ClH/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18;/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18);1H |

InChI-Schlüssel |

FFDDLJYKJQGSPW-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl |

Kanonische SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

51706-40-2 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Atenolol Hydrochloride |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.